7,10-Dihydroxyoctadec-8-enoic acid
Overview
Description
7,10-Dihydroxyoctadec-8-enoic acid is a fatty acid derivative with the molecular formula C18H34O4. It is characterized by the presence of hydroxyl groups at the 7th and 10th positions and a double bond at the 8th position in its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dihydroxyoctadec-8-enoic acid typically involves the hydroxylation of octadecenoic acid derivatives. One common method is the epoxidation of oleic acid followed by ring-opening with a suitable nucleophile to introduce the hydroxyl groups at the desired positions. The reaction conditions often include the use of peracids for epoxidation and subsequent treatment with water or alcohols for ring-opening .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or fungi are employed to hydroxylate fatty acids. These methods are advantageous due to their selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
7,10-Dihydroxyoctadec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Acid chlorides or anhydrides are often used for esterification reactions.
Major Products Formed
Oxidation: Formation of 7,10-dioxooctadec-8-enoic acid.
Reduction: Formation of 7,10-dihydroxyoctadecanoic acid.
Substitution: Formation of this compound esters.
Scientific Research Applications
7,10-Dihydroxyoctadec-8-enoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics and surfactants.
Mechanism of Action
The mechanism of action of 7,10-Dihydroxyoctadec-8-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and participate in signaling cascades. The hydroxyl groups and double bond play crucial roles in its biological activity, affecting membrane fluidity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
8-Octadecenoic acid, 7,10-dihydroxy: Similar structure but may differ in stereochemistry.
9,12-Dihydroxyoctadec-10-enoic acid: Differing positions of hydroxyl groups and double bond.
12,13-Dihydroxyoctadec-9-enoic acid: Another positional isomer with distinct properties.
Uniqueness
7,10-Dihydroxyoctadec-8-enoic acid is unique due to its specific hydroxylation pattern and double bond position, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
7,10-dihydroxyoctadec-8-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRLELFMTNDNMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C=CC(CCCCCC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707754 | |
Record name | 7,10-Dihydroxyoctadec-8-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131021-99-3 | |
Record name | 7,10-Dihydroxyoctadec-8-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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